4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-phenylamine
Overview
Description
4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-phenylamine is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-phenylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nucleophilic Aromatic Substitution: The initial step often involves the nucleophilic aromatic substitution of a suitable halogenated phenol with a chlorinated fluorobenzene derivative under basic conditions.
Amination: The intermediate product is then subjected to amination, where an amine group is introduced using reagents such as ammonia or primary amines under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where halogen atoms are replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-phenylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway or the NF-κB pathway, which are critical in regulating cellular responses to stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-benzene: Lacks the amine group, resulting in different reactivity and applications.
4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-aniline: Similar structure but with variations in the position of substituents, affecting its chemical properties.
Uniqueness
4-(3-Chloro-4-fluorophenoxy)-3-(trifluoromethyl)-phenylamine is unique due to its specific combination of halogen atoms and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO/c14-10-6-8(2-3-11(10)15)20-12-4-1-7(19)5-9(12)13(16,17)18/h1-6H,19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHJBHSOMUJNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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